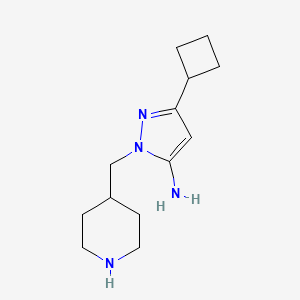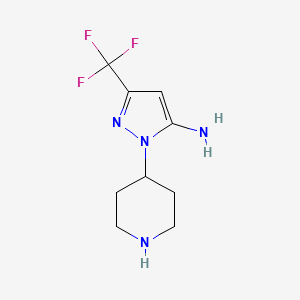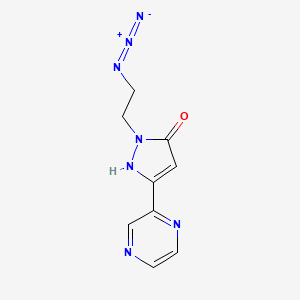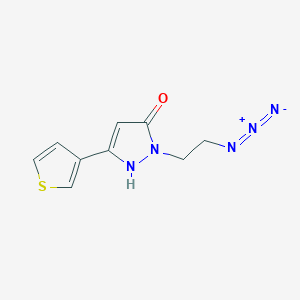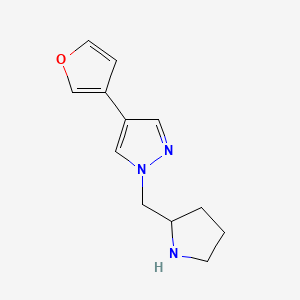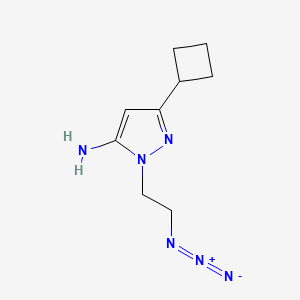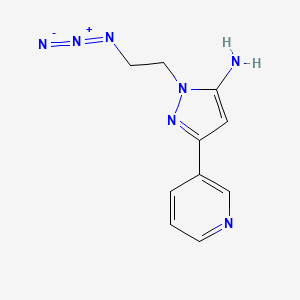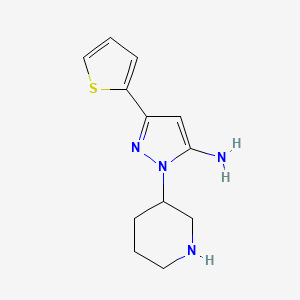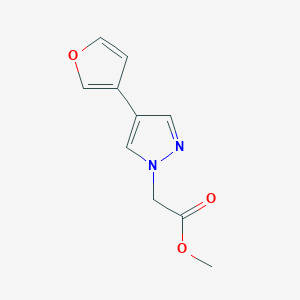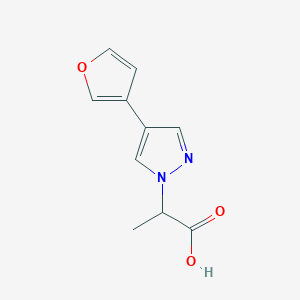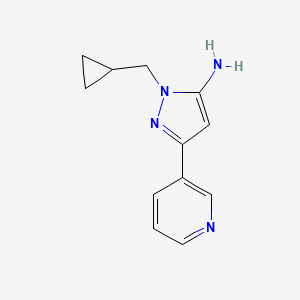
1-(Cyclopropylmethyl)-3-(Pyridin-3-yl)-1H-pyrazol-5-amin
Übersicht
Beschreibung
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine, also known as CPMP, is an organic compound belonging to the class of pyrazolamines. CPMP is a novel chemical compound that has been the subject of intense research and development in recent years due to its potential applications in various scientific fields.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Medikamentenentwicklung
Die Verbindung wird als ein „Drug Prejudice“-Gerüst erkannt, d. h. sie ist eine bevorzugte Struktur in der Medikamentenentwicklung aufgrund ihrer breiten Anwendungsmöglichkeiten in der medizinischen Chemie . Ihre einzigartige Struktur ermöglicht die Kreation neuer Pharmakophore, die zur Entwicklung neuartiger therapeutischer Wirkstoffe führen.
Materialwissenschaft: Strukturcharakter
In der Materialwissenschaft ist der Strukturcharakter dieser Verbindung von besonderem Interesse. Sie kann zur Synthese von Materialien mit spezifischen Eigenschaften verwendet werden, wie z. B. erhöhte Haltbarkeit oder verbesserte elektrische Leitfähigkeit .
Synthese-Strategien: Chemische Reaktionen
Die Synthese dieser Verbindung umfasst verschiedene Strategien wie Kondensation, Mehrkomponentenreaktionen, oxidative Kupplung, Tandemreaktionen, Aminooxygenierung und Hydroaminierungsreaktionen. Diese Methoden sind entscheidend für die Herstellung komplexer Moleküle mit hoher Präzision .
Optische Anwendungen: Lumineszenz
Derivate dieser Verbindung haben aufgrund ihrer lumineszierenden Eigenschaften Potenzial in optischen Anwendungen gezeigt. Sie können bei der Entwicklung neuer optoelektronischer Geräte, Sensoren und Emitter für die konfokale Mikroskopie und Bildgebung eingesetzt werden .
Biologische Eigenschaften: Pharmakodynamik
Die biologischen Eigenschaften dieser Verbindung machen sie zu einem Kandidaten für die Untersuchung der Pharmakodynamik. Forscher können untersuchen, wie die Verbindung mit biologischen Systemen interagiert, was für die Medikamentenfindung und -entwicklung unerlässlich ist .
Vielseitigkeit in der Forschung: Vielfältige Anwendungen
Die Vielseitigkeit dieser Verbindung zeigt sich in ihrem potenziellen Einsatz in verschiedenen technologischen Anwendungen. Ihre einzigartige chemische Struktur ermöglicht es ihr, für verschiedene Forschungsgebiete angepasst zu werden, von Pharmazeutika bis hin zur Materialwissenschaft .
Wirkmechanismus
Cyclopropane
This structural motif is widespread in natural products and is usually essential for biological activities . Nature has evolved diverse strategies to access this structural motif, and increasing knowledge of the enzymes forming cyclopropane has been revealed over the last two decades .
Pyridine
Pyridine is one of the important fused bicyclic 5–6 heterocycles and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Biochemische Analyse
Biochemical Properties
1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cyclopropanases, enzymes involved in the biosynthesis of cyclopropane-containing natural products . These interactions are crucial for the formation of the cyclopropane ring, a structural motif essential for the biological activity of many natural products. Additionally, 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine may interact with pyridine-binding proteins, influencing their function and stability.
Cellular Effects
1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways involving pyridine derivatives, leading to changes in gene expression and metabolic flux . These effects can result in altered cellular functions, such as changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, it can inhibit or activate enzymes involved in the biosynthesis of cyclopropane-containing compounds . Additionally, it can bind to pyridine-binding proteins, altering their conformation and stability. These interactions can lead to changes in gene expression and cellular metabolism, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine is relatively stable under standard laboratory conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in cumulative effects on cellular function, such as changes in gene expression and metabolic flux.
Dosage Effects in Animal Models
The effects of 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating cell signaling pathways and gene expression . At high doses, it can cause toxic or adverse effects, such as cellular damage and apoptosis. Threshold effects have been observed, where the compound’s biological activity significantly changes at specific dosage levels. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the biosynthesis of cyclopropane-containing compounds by interacting with cyclopropanases . Additionally, it may affect the metabolism of pyridine derivatives, altering metabolic flux and metabolite levels. These interactions can have significant implications for cellular function and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine within cells and tissues are crucial for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . For example, it may bind to pyridine-binding proteins, facilitating its transport to specific cellular compartments. These interactions can affect the compound’s bioavailability and overall efficacy.
Subcellular Localization
1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. Understanding the subcellular localization of 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine is essential for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-(cyclopropylmethyl)-5-pyridin-3-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c13-12-6-11(10-2-1-5-14-7-10)15-16(12)8-9-3-4-9/h1-2,5-7,9H,3-4,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBIBGNTXKWHRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CN=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



